(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Description
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONTEXKYJZFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis and Reaction Conditions
Synthesis of 5-Sulfonylated Indole Intermediate
The 5-sulfonylated indole intermediate is prepared via sulfonation of a substituted indolin-2-one precursor.
Procedure (,):
- Starting Material : 5-Bromoindolin-2-one is treated with sodium sulfide (Na₂S) in dimethylformamide (DMF) to introduce a thiol group.
- Alkylation : Reaction with 2,6-dichlorobenzyl bromide in the presence of triethylamine (TEA) yields 5-[(2,6-dichlorophenyl)methylthio]-1H-indol-2-one.
- Oxidation : The thioether is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 40°C for 4–5 hours.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Na₂S, DMF, 90°C, 2h | 85% | 92% |
| 2 | 2,6-Dichlorobenzyl bromide, TEA, RT, 12h | 78% | 95% |
| 3 | H₂O₂ (30%), AcOH, 40°C, 5h | 90% | 98% |
Formation of the (3Z)-Methylidene Group
The methylidene group at position 3 is introduced via condensation with a functionalized pyrrole.
Procedure (,):
- Pyrrole Activation : 3,5-Dimethyl-4-carboxypyrrole is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Coupling : The activated pyrrole reacts with (2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine under nitrogen at 25°C for 24h.
- Condensation : The resulting pyrrole-carboxamide undergoes aldol condensation with the sulfonylated indole intermediate in toluene with p-toluenesulfonic acid (PTSA) as a catalyst.
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | PTSA (5 mol%) |
| Temperature | 110°C, reflux |
| Reaction Time | 8h |
| Yield | 65% |
Stereochemical Control : The (2R)-pyrrolidine configuration is preserved using chiral resolution with L-tartaric acid (,).
Optimization Challenges and Solutions
Sulfonation Efficiency
Analytical Characterization
Final product validation includes:
Scalability and Industrial Relevance
Chemical Reactions Analysis
PHA665752 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often used to break down the compound into simpler components.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PHA665752 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: PHA665752 is employed in research to understand the mechanisms of cell motility, growth, and angiogenesis.
Medicine: The compound is being investigated for its potential therapeutic effects in treating cancers where c-Met is overexpressed or mutated. .
Mechanism of Action
PHA665752 exerts its effects by inhibiting the catalytic activity of the c-Met receptor tyrosine kinase. This inhibition prevents the phosphorylation of c-Met and its downstream signaling pathways, which are involved in cell growth, motility, and angiogenesis. By blocking these pathways, PHA665752 can reduce tumor growth and metastasis. The molecular targets of PHA665752 include the c-Met receptor and its downstream effectors, such as AKT and ERK .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole and Pyrrolidine Derivatives
(a) (2Z)-2-(Substitutedbenzylidene)-thiazolo-pyrimidine derivatives (11a, 11b, 12)
- Key features : Benzylidene-linked thiazolo-pyrimidine cores with nitrile and carbonyl groups.
- Comparison: Compound 11a: Contains a 2,4,6-trimethylbenzylidene group (yield: 68%, m.p. 243–246°C). Lacks the dichlorophenyl and sulfonyl groups of the target compound but shares conjugated systems. Compound 11b: Features a 4-cyanobenzylidene group (yield: 68%, m.p. 213–215°C). The nitrile group may enhance polarity compared to the target compound’s sulfonyl group. Compound 12: Quinazoline derivative with a fused pyrimidine ring (yield: 57%, m.p. 268–269°C). Demonstrates the impact of ring fusion on thermal stability.
(b) 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (21gh)
- Key features : Triazole-pyrazole hybrid with nitrile and azide groups.
- Comparison : The benzonitrile group and heterocyclic core resemble the indol-2-one scaffold but lack sulfonyl and pyrrolidine substituents.
Dichlorophenyl-Containing Pesticides
- Fipronil (C₁₂H₄Cl₂F₆N₄OS): A pyrazole insecticide with a 2,6-dichloro-4-trifluoromethylphenyl group.
- Comparison : Both compounds share dichlorophenyl motifs, but fipronil’s trifluoromethyl and sulfinyl groups contrast with the target’s sulfonyl and pyrrolidine units.
- Ethiprole (C₁₃H₁₀Cl₂F₃N₃OS): Similar to fipronil but with an ethylsulfinyl group.
- Comparison : Highlights how sulfonyl vs. sulfinyl groups alter electronic properties and bioactivity.
Structural Analogs from Marine Sources
- Dictyoceratida sponge-derived alkaloids: Nitrogenous compounds (e.g., pyrrolidine derivatives) account for 60% of reported metabolites.
Comparative Data Table
Key Findings and Implications
Structural Uniqueness : The target compound’s combination of dichlorophenylsulfonyl, indol-2-one, and stereochemically complex pyrrolidine groups distinguishes it from simpler analogs like fipronil or thiazolo-pyrimidines.
Bioactivity Potential: The pyrrolidine-pyrrolidinylmethyl group may enhance binding to biological targets, akin to marine alkaloids .
Synthetic Challenges : High-yield syntheses (e.g., 68% for 11a ) suggest routes for optimizing the target compound’s production.
Biological Activity
The compound (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one, also known as PHA 665752, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula of PHA 665752 is with a molecular weight of 641.62 g/mol. The compound features a complex structure that includes multiple functional groups conducive to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H34Cl2N4O4S |
| Molecular Weight | 641.62 g/mol |
| CAS Number | 477575-56-7 |
| Purity | >98% |
PHA 665752 has been identified as a potent inhibitor of MET kinase, which plays a critical role in various cellular processes including proliferation, survival, and migration. The inhibition of MET kinase leads to reduced tumorigenicity and angiogenesis in cancer models. This compound demonstrates selective inhibition with IC50 values indicating its effectiveness against various kinases:
| Kinase | IC50 (nM) |
|---|---|
| MET | 9 |
| Ron | 68 |
| Flk-1 | 200 |
| c-Abl | 1400 |
| FGFR1 | 3000 |
| EGFR | 3800 |
| c-Src | >10000 |
Antitumor Activity
Research indicates that PHA 665752 exhibits significant antitumor properties. In vivo studies have shown its efficacy in inhibiting tumor growth in mouse lung cancer xenografts. The compound not only targets tumor cells but also affects the tumor microenvironment by inhibiting angiogenesis.
A study conducted by demonstrated that treatment with PHA 665752 resulted in a marked decrease in tumor size and vascularization compared to control groups. The mechanism underlying this activity appears to involve the suppression of MET signaling pathways, which are often upregulated in various malignancies.
Pharmacokinetics
Pharmacokinetic studies have shown that PHA 665752 possesses favorable properties for oral bioavailability. Its absorption, distribution, metabolism, and excretion (ADME) profiles suggest that it can achieve therapeutic concentrations effectively when administered orally.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
